molecular formula C7H10N2OS B13155571 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one

4-Amino-1-(1,3-thiazol-5-yl)butan-2-one

Katalognummer: B13155571
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: PMDSZUBOFXLWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(1,3-thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(1,3-thiazol-5-yl)butan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C7H10N2OS

Molekulargewicht

170.23 g/mol

IUPAC-Name

4-amino-1-(1,3-thiazol-5-yl)butan-2-one

InChI

InChI=1S/C7H10N2OS/c8-2-1-6(10)3-7-4-9-5-11-7/h4-5H,1-3,8H2

InChI-Schlüssel

PMDSZUBOFXLWTO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=N1)CC(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.